molecular formula C12H16N2O3 B2518661 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile CAS No. 1436305-87-1

4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile

Cat. No. B2518661
CAS RN: 1436305-87-1
M. Wt: 236.271
InChI Key: PCVYJRSJWDCMNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex morpholine derivatives is a topic of significant interest in medicinal chemistry due to their potential applications as pharmaceuticals. In the first paper, the authors describe a method for synthesizing a variety of substituted tetrahydroquinoline carbonitriles through a process called cross-recyclization. This involves reacting 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with compounds such as 4-(cyclohex-1-en-1-yl)morpholine. Although the specific compound "4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile" is not mentioned, the described methodology could potentially be adapted for its synthesis if the starting materials and reaction conditions are suitably modified .

In the second paper, the authors report the synthesis of a novel morpholine-based building block, 3-oxa-6-azabicyclo[3.1.1]heptane tosylate salt. This compound is of interest due to its non-chiral nature and similar lipophilicity to morpholine. The synthesis begins with inexpensive materials and employs straightforward chemistry, suggesting that the approach could be applicable to the synthesis of related compounds, such as the one .

Molecular Structure Analysis

The structure of morpholine derivatives is crucial for their biological activity. The first paper provides an example of structural elucidation using X-ray analysis for a complex thienoquinoline derivative. This highlights the importance of confirming the molecular structure of synthesized compounds, which would be equally important for "4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile" to ensure its correct synthesis and to understand its potential interactions with biological targets .

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile". However, the third paper discusses the [2+2]-photocycloaddition of N-benzylmaleimide to alkenes, which is a method that could potentially be used to introduce functional groups into a morpholine scaffold. This type of reaction could be relevant if one were to synthesize derivatives of the compound for the purpose of modifying its chemical properties or biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not provide specific data on "4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile", the second paper does mention the lipophilicity of a related morpholine derivative. Lipophilicity is a key factor in drug design, affecting solubility, permeability, and pharmacokinetics. Therefore, it can be inferred that the lipophilicity and other physical and chemical properties of the compound would be important parameters to assess during its development .

Scientific Research Applications

Synthesis and Drug Development Applications

  • A versatile synthetic approach has been developed for C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which are structurally related to the compound of interest. These serve as carbon-atom bridged morpholines and are derived from 4R-hydroxy-l-proline, highlighting their potential in creating backbone-constrained analogues of approved drugs like baclofen and pregabalin (Garsi et al., 2022).

  • Research on bridged bicyclic morpholines, specifically the synthesis of novel morpholine-based building blocks such as 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, emphasizes the importance of these compounds in medicinal chemistry. These morpholine isosteres are highlighted for their achiral nature and similar lipophilicity to morpholine, indicating their utility in drug design (Walker et al., 2012).

  • The synthesis of bridged bicyclic morpholine amino acids illustrates the creation of compact modules for medicinal chemistry. These novel structures can modulate physicochemical and pharmacokinetic properties of drug candidates, offering new avenues for enhancing drug efficacy and safety (Kou et al., 2017).

Chemical Synthesis and Structural Insights

  • The assembly of trifluoromethylated morpholines and 1,4-oxazepanes from fluorinated α-bromoenones with β-amino alcohols through a domino reaction showcases the versatility of bicyclic morpholines in synthesizing complex heterocyclic systems. This method highlights the structural diversity achievable with bicyclic morpholines and their analogues (Rulev et al., 2016).

  • The exploration of oxetanes in drug discovery reveals that substituting common functionalities with an oxetane can significantly impact a compound's solubility, lipophilicity, and metabolic stability. This research underscores the potential of bicyclic structures in creating more effective and stable drug molecules (Wuitschik et al., 2010).

Future Directions

The future directions for research on 7-Oxabicyclo[2.2.1]heptane and its derivatives could include further exploration of their biological activity and potential uses in the synthesis of bioactive compounds .

properties

IUPAC Name

4-(7-oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-6-8-7-16-4-3-14(8)12(15)10-5-9-1-2-11(10)17-9/h8-11H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVYJRSJWDCMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile

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